molecular formula C7H14O B1143667 3-Hepten-1-ol CAS No. 10606-47-0

3-Hepten-1-ol

Cat. No.: B1143667
CAS No.: 10606-47-0
M. Wt: 114.19 g/mol
InChI Key: SDZQUCJFTUULJX-UHFFFAOYSA-N
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Description

3-Hepten-1-ol is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.1855 . It is also known by other names such as cis-3-Hepten-1-ol, (Z)-3-Hepten-1-ol, and (Z)-hept-3-en-1-ol . It is reported to have a green strong aroma at high concentration, but a fatty, buttery aroma at low dilution .


Synthesis Analysis

The synthesis of this compound involves a procedure where DHN/TiO2-Cu is suspended in a water-acetonitrile solution containing alkyne and triethanolamine (TEOA) as a sacrificial reagent . The mixture is then photoirradiated with visible light .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . It has stereoisomers including this compound, (Z)- and this compound, (E)- .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a green type odor and flavor . The compound has a molecular weight of 114.1855 and a monoisotopic mass of 114.104462 Da .

Scientific Research Applications

  • Mass Spectrometry Applications : 3-Hepten-1-ol has been studied in the context of mass spectrometry. McAdoo and Hudson (1981) examined the formation of [C4H8O]+˙ ions in the mass spectrum of 1-hepten-3-ol, highlighting its potential use in chemical analysis and structural determination through mass spectrometry techniques (McAdoo & Hudson, 1981).

  • Impact on Microorganisms : 1-Octen-3-ol, a similar compound, has been found to inhibit conidia germination in Penicillium paneum. This suggests potential applications in controlling fungal growth or studying fungal biology (Chitarra et al., 2005).

  • Role in Mosquito Behavior : Studies have shown that compounds like 1-Octen-3-ol can influence mosquito behavior. This finding is significant for developing strategies to control mosquito populations and prevent diseases (Cook et al., 2011).

  • Enantioselective Synthesis : The compound has been involved in studies related to enantioselective synthesis, which is important in producing pharmaceuticals and other chemicals with specific configurations (Kawashima & Hasegawa, 1992).

  • Atmospheric Chemistry : Research has also focused on the atmospheric chemistry of similar compounds, like (Z)-3-Hepten-1-ol, which can contribute to our understanding of air quality and environmental chemistry (Gibilisco et al., 2015).

  • Chemical Synthesis : The compound's structure and chemical properties have been explored in various synthetic applications, including the production of alcohols and the understanding of reaction mechanisms (Pearce et al., 2003).

  • Biological Studies : Studies have also focused on the biological effects and applications of similar compounds, such as their roles in plant defense mechanisms and interaction with other organisms (Kishimoto et al., 2007).

Mechanism of Action

While the specific mechanism of action for 3-Hepten-1-ol is not mentioned in the sources, it is reported to elicit behavioral responses in Anopheles gambiae .

Safety and Hazards

3-Hepten-1-ol is classified as a flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash off immediately with plenty of water . If inhaled, one should remove to fresh air . In case of ingestion, rinse mouth with water and drink plenty of water afterwards .

Properties

CAS No.

10606-47-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

hept-3-en-1-ol

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3

InChI Key

SDZQUCJFTUULJX-UHFFFAOYSA-N

SMILES

CCCC=CCCO

Canonical SMILES

CCCC=CCCO

Origin of Product

United States

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